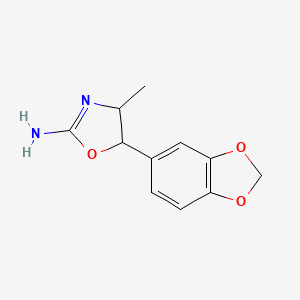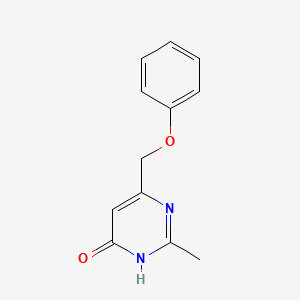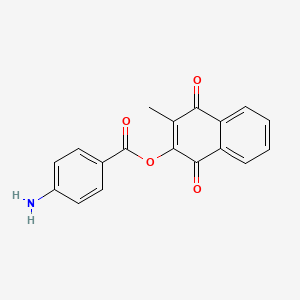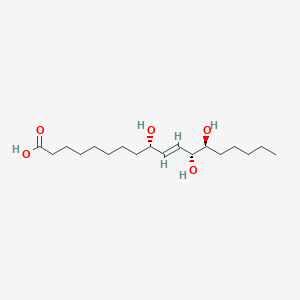![molecular formula C18H26O2 B13445016 (3S,5S,8R,9S,10R,13S,14S)-3-hydroxy-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17-one](/img/structure/B13445016.png)
(3S,5S,8R,9S,10R,13S,14S)-3-hydroxy-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3S,5S,8R,9S,10R,13S,14S)-3-hydroxy-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17-one is a steroidal structure known for its significant role in various biological processes. This compound is a derivative of the cyclopenta[a]phenanthrene skeleton, which is a common structural motif in many biologically active steroids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the hydroxylation of a suitable steroidal precursor at the 3-position, followed by methylation at the 13-position. The reaction conditions often require the use of strong oxidizing agents and catalysts to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as microbial fermentation, to produce the steroidal backbone, followed by chemical modifications to introduce the hydroxyl and methyl groups. This approach can be more cost-effective and environmentally friendly compared to purely chemical synthesis .
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to a ketone.
Reduction: The ketone group at the 17-position can be reduced to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 3-position yields a ketone, while reduction of the ketone at the 17-position yields a secondary alcohol .
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other steroidal compounds.
Biology: It serves as a model compound for studying steroid metabolism and function.
Medicine: It has potential therapeutic applications in hormone replacement therapy and the treatment of certain cancers.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, it can modulate the expression of target genes, leading to various biological effects. The pathways involved include the regulation of gene transcription and the modulation of enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
Cholesterol: A structurally similar compound with a hydroxyl group at the 3-position and a double bond at the 5,6-position.
Testosterone: Another steroid with a similar cyclopenta[a]phenanthrene skeleton but different functional groups at the 3 and 17 positions.
Uniqueness
What sets this compound apart is its specific stereochemistry and functional groups, which confer unique biological activities. Its hydroxyl and methyl groups at the 3 and 13 positions, respectively, play crucial roles in its interaction with molecular targets and its overall biological function .
Propiedades
Fórmula molecular |
C18H26O2 |
|---|---|
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
(3S,5S,8R,9S,10R,13S,14S)-3-hydroxy-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,11-16,19H,2,4,6-10H2,1H3/t11-,12+,13-,14+,15+,16-,18-/m0/s1 |
Clave InChI |
QJYDAOMRVBMFLG-CQZDKXCPSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@H]3C=C[C@H](C4)O |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4C3C=CC(C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13444943.png)
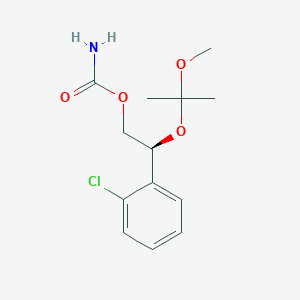
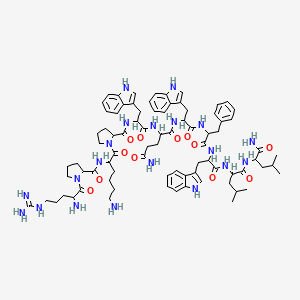
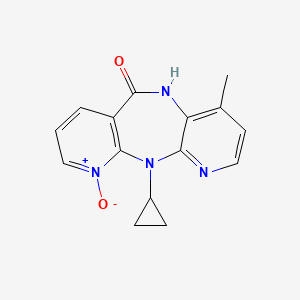
![3-[7,12,17-Tris(2-carboxyethyl)-8,18-bis(carboxymethyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13444963.png)
amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13444966.png)
![sodium;[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate](/img/structure/B13444972.png)
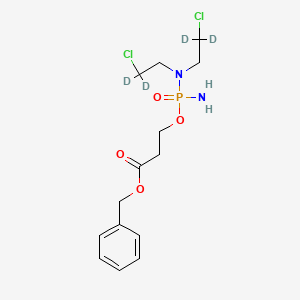
![4-[[(1R)-2-[[(2R)-3-(1H-indol-3-yl)-2-methyl-2-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B13444979.png)
![pentan-3-yl (2R)-3-(3,4-dimethoxyphenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-oxopropanoate](/img/structure/B13444981.png)
